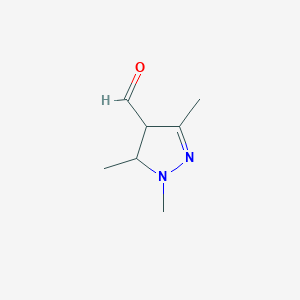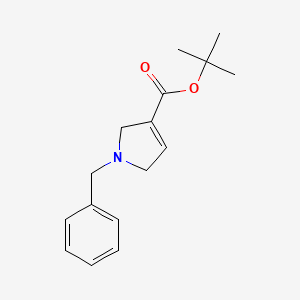![molecular formula C8H6ClNOS B12871533 2-Chloro-7-(methylthio)benzo[d]oxazole](/img/structure/B12871533.png)
2-Chloro-7-(methylthio)benzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-7-(methylthio)benzo[d]oxazole is a chemical compound with the molecular formula C8H6ClNOS. It belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-(methylthio)benzo[d]oxazole typically involves the condensation of 2-aminophenol with appropriate aldehydes or ketones under specific reaction conditions. One common method includes the use of a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions . Another approach involves the reaction of 2-aminophenol with aromatic aldehydes in methanol at room temperature, yielding high product efficiency .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often employ scalable and efficient synthetic routes. These methods may include the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance reaction efficiency and yield . The choice of catalyst and reaction conditions can significantly impact the overall production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-7-(methylthio)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Halogenation reactions, such as chlorination, bromination, and iodination, can be catalyzed by transition metals.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Transition metal catalysts like ruthenium or rhodium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions can yield various halogenated derivatives of benzoxazole .
Aplicaciones Científicas De Investigación
2-Chloro-7-(methylthio)benzo[d]oxazole has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Chloro-7-(methylthio)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit quorum sensing pathways in bacteria, thereby reducing biofilm formation and virulence . Additionally, the compound’s structure-activity relationships suggest that electron-withdrawing groups enhance its antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Methylthio)benzo[d]oxazole
- 2-Chloro-7-(methylthio)benzo[d]thiazole
- 2-(Chloromethyl)-1H-benzo[d]imidazole
Uniqueness
2-Chloro-7-(methylthio)benzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H6ClNOS |
|---|---|
Peso molecular |
199.66 g/mol |
Nombre IUPAC |
2-chloro-7-methylsulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C8H6ClNOS/c1-12-6-4-2-3-5-7(6)11-8(9)10-5/h2-4H,1H3 |
Clave InChI |
DXJUWTODJJYXCV-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=CC2=C1OC(=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rel-(1R,5S,7S)-6-Methoxy-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptane](/img/structure/B12871463.png)

![2-(Aminomethyl)-5-hydroxybenzo[d]oxazole](/img/structure/B12871472.png)
![2,6-Dibromobenzo[d]oxazole](/img/structure/B12871474.png)


![2-(2-(Cyanomethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12871490.png)
![Benzenesulfonic acid, 3-[[[(3-heptadecyl-1,5-dihydro-5-thioxo-4H-1,2,4-triazol-4-yl)amino]carbonyl]amino]-, monosodium salt](/img/structure/B12871491.png)


![2-(4-bromophenyl)-1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)ethanone](/img/structure/B12871511.png)

![2-(4-(Bromomethyl)benzo[d]oxazol-2-yl)-2-hydroxyacetic acid](/img/structure/B12871526.png)
